molecular formula C13H15NO B8099335 spiro[indene-2,3'-piperidin]-1(3H)-one

spiro[indene-2,3'-piperidin]-1(3H)-one

Cat. No. B8099335
M. Wt: 201.26 g/mol
InChI Key: PDTIAUMOXOCVPA-UHFFFAOYSA-N
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Patent
US08927715B2

Procedure details

1′-benzoylspiro[indene-2,3′-piperidin]-1(3H)-one (2.476 g, 8.11 mmol) was dissolved in methanol (40 mL). 1 N aq HCl (80 mL) was added dropwise and the mixture was refluxed overnight. The methanol was removed in vacuo. The pH of the solution was adjusted to 8 using saturated Na2CO3, and the solution was extracted with CH2Cl2. The combined organic extracts were dried over anhydrous Na2SO4 and then concentrated to afford a residue, which was purified by silica gel column chromatography to afford spiro[indene-2,3′-piperidin]-1(3H)-one (460 mg, 28%). 1H NMR (CD3OD, 400 MHz): δ=1.63 (m, 2H), 1.82 (m, 1H), 1.87-2.00 (m, 1H), 2.70 (d, 1H), 2.82 (m, 1H), 3.00 (m, 3H), 3.20 (d, 1H), 7.32 (m, 1H), 7.45 (m, 1H), 7.57 (m, 1H), 7.79 (m, 1H).
Name
1′-benzoylspiro[indene-2,3′-piperidin]-1(3H)-one
Quantity
2.476 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:9]1[CH2:14][CH2:13][CH2:12][C:11]2([CH2:22][C:21]3[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=3)[C:15]2=[O:23])[CH2:10]1)(=O)C1C=CC=CC=1.Cl>CO>[NH:9]1[CH2:14][CH2:13][CH2:12][C:11]2([CH2:22][C:21]3[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=3)[C:15]2=[O:23])[CH2:10]1

Inputs

Step One
Name
1′-benzoylspiro[indene-2,3′-piperidin]-1(3H)-one
Quantity
2.476 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N1CC2(CCC1)C(C1=CC=CC=C1C2)=O
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
80 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The methanol was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford a residue, which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
N1CC2(CCC1)C(C1=CC=CC=C1C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 460 mg
YIELD: PERCENTYIELD 28%
YIELD: CALCULATEDPERCENTYIELD 28.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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